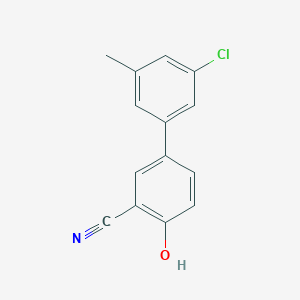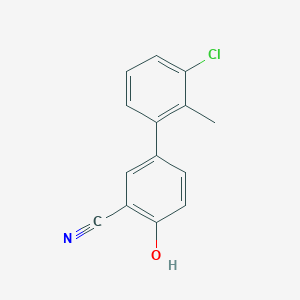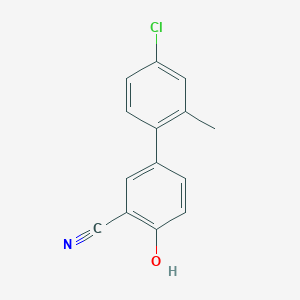
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% (CMPCC) is a phenolic compound that has been widely used in scientific research due to its unique properties. CMPCC is a highly versatile compound that can be used in a variety of applications, including synthesis, biochemical and physiological research.
科学的研究の応用
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been widely used in scientific research due to its unique properties. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. It has also been used in biochemical and physiological research, as it has been shown to have a variety of effects on cells and organisms. 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been used to study the effects of oxidative stress, inflammation, and cell death. It has also been used to study the effects of various toxins and environmental pollutants.
作用機序
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been shown to have a variety of effects on cells and organisms. The exact mechanism of action is not yet fully understood, but it is believed to involve the inhibition of several enzymes, including cytochrome P450, glycogen synthase kinase 3β, and glutathione S-transferase. It has also been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in certain cell types.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been shown to have a variety of effects on cells and organisms. It has been shown to induce oxidative stress and cell death, as well as to inhibit the production of pro-inflammatory cytokines. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer effects. In addition, 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% has been shown to have a variety of effects on the immune system, including the inhibition of T-cell proliferation and the stimulation of macrophage activity.
実験室実験の利点と制限
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% is a highly versatile compound that can be used in a variety of applications. One of the main advantages of using 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has been shown to have a variety of effects on cells and organisms, making it a useful tool for studying the effects of various compounds and environmental pollutants. However, 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% is a highly reactive compound and must be handled with care. Additionally, its effects on cells and organisms can vary depending on the concentration and duration of exposure.
将来の方向性
There are a variety of potential future directions for 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% research. One potential area of research is to further study the mechanism of action of 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% and to determine its exact effects on cells and organisms. Additionally, further research could be conducted to determine the optimal concentration and duration of exposure for 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95%. Additionally, 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% could be used in combination with other compounds in order to study the synergistic effects of multiple compounds on cells and organisms. Finally, further research could be conducted to determine the potential therapeutic applications of 5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95%.
合成法
5-(4-Chloro-2-methylphenyl)-3-cyanophenol, 95% can be synthesized via a variety of methods. One of the most common methods is the reaction of 4-chloro-2-methylphenol with sodium cyanide in an aqueous solution of sodium hydroxide. This reaction is typically carried out at a temperature of around 80°C and a pH of 12-13. The reaction is complete when the reaction mixture has a yellowish color and a pH of around 7. The reaction can be stopped by adding hydrochloric acid to the mixture.
特性
IUPAC Name |
3-(4-chloro-2-methylphenyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-4-12(15)2-3-14(9)11-5-10(8-16)6-13(17)7-11/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUSXAHJJBCLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684811 |
Source


|
| Record name | 4'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)-3-cyanophenol | |
CAS RN |
1262003-50-8 |
Source


|
| Record name | 4'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














